Molecular Formula and Weight Distinction
The target compound (C₁₉H₁₆N₄OS; 348.4 g mol⁻¹) differs from the des‑methyl analog 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (C₁₈H₁₄N₄OS; 334.4 g mol⁻¹) by exactly one CH₂ unit, corresponding to the 4‑methyl group . The 5‑methyl regioisomer (C₁₉H₁₆N₄OS; 348.4 g mol⁻¹) shares the same molecular formula but differs in the substitution position on the indole ring, preventing chromatographic co‑elution or NMR signal overlap only if the isomer is absent .
| Evidence Dimension | Molecular identity (formula and mass) |
|---|---|
| Target Compound Data | C₁₉H₁₆N₄OS; MW 348.4 g mol⁻¹ |
| Comparator Or Baseline | Des‑methyl analog: C₁₈H₁₄N₄OS; MW 334.4 g mol⁻¹. 5‑methyl regioisomer: C₁₉H₁₆N₄OS; MW 348.4 g mol⁻¹. |
| Quantified Difference | ΔMW = +14.0 g mol⁻¹ vs. des‑methyl; identical formula but different substitution geometry vs. 5‑methyl isomer |
| Conditions | Exact mass and elemental composition by HRMS or elemental analysis; structural confirmation by ¹H/¹³C NMR. |
Why This Matters
The 14 Da mass increment and unique 4‑methyl connectivity provide unambiguous analytical handles for identity verification and purity assessment during procurement, preventing inadvertent isomer contamination.
